Metaphosphoric acid (H6P6O18)

Description

Contextualization within Polyphosphoric Acid Chemistry

Polyphosphoric acids (PPA) are polymers of orthophosphoric acid, characterized by the general formula Hn+2PnO3n+1 for linear structures and (HPO3)n for cyclic structures (metaphosphoric acids). atamanchemicals.comwikipedia.org PPA is a highly viscous, colorless liquid that serves as a powerful dehydrating agent and a moderately strong acid in various chemical reactions. ccsenet.orgsciencemadness.org It is commercially prepared by heating phosphoric acid with phosphorus pentoxide (P2O5). ccsenet.org The composition of commercial PPA is a mixture of orthophosphoric acid, pyrophosphoric acid, triphosphoric acid, and longer linear and branched phosphoric acids. sciencemadness.org

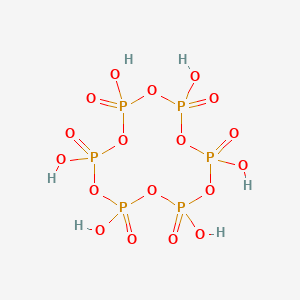

Metaphosphoric acid (H6P6O18) is a specific cyclic polyphosphate, or metaphosphoric acid, where six phosphate (B84403) units are linked in a ring. wikipedia.orgontosight.ai Unlike the linear polyphosphoric acids, the cyclic structure imparts distinct chemical properties. The general formula for cyclic phosphoric acids is [HPO3]x, where x denotes the number of phosphoric units. wikipedia.org The simplest member is trimetaphosphoric acid (H3P3O9). wikipedia.org The hydrolysis of polyphosphates in aqueous solutions eventually leads to the formation of orthophosphoric acid, a process that can be accelerated by heat or acidic conditions. wikipedia.org

The synthesis of specific cyclic phosphates like cyclohexaphosphoric acid often involves the use of ion-exchange resins with their corresponding salts, such as converting Li6P6O18 to H6P6O18. researchgate.netresearchgate.net This allows for the isolation and study of the specific cyclic acid, separate from the complex mixture of linear and branched acids found in commercial PPA.

Significance of Cyclic Phosphates in Advanced Chemical Systems

Cyclic phosphates, including H6P6O18 and its derivatives, are pivotal in a range of advanced chemical systems due to their unique structural and reactive properties. Their applications span from catalysis to the synthesis of novel materials and have even been implicated in prebiotic chemistry. researchgate.netmdpi.com

In materials science, cyclic phosphates are utilized to create novel inorganic-organic hybrid materials. researchgate.netias.ac.in For instance, the reaction of cyclohexaphosphoric acid with organic amines leads to the formation of crystalline salts with layered structures. researchgate.netias.ac.in These materials exhibit interesting properties due to the hydrogen bonding networks between the organic cations and the inorganic cyclohexaphosphate anions, making them promising for applications requiring specific structural and functional characteristics. researchgate.netias.ac.in The hydrolysis products of metaphosphoric acid derivatives in the presence of metal oxides can also be used to create novel ceramic materials with enhanced durability and bioactivity. ontosight.ai

In organic synthesis, polyphosphoric acid is a widely used reagent for cyclization and acylation reactions. atamanchemicals.comccsenet.org While much of the literature refers to the general PPA mixture, the principles of using a strong, non-nucleophilic acid and dehydrating agent apply. The cyclic nature of metaphosphoric acids can offer different selectivity in certain reactions. Furthermore, cyclic phosphate monomers are crucial precursors in the synthesis of polyphosphoesters (PPEs) through ring-opening polymerization (ROP). nih.govrsc.org PPEs are gaining significant interest for biomedical applications, including drug delivery systems and tissue engineering, due to their biocompatibility and tunable biodegradability. nih.govrsc.org The development of efficient synthetic routes to cyclic phosphate monomers, including the use of flow chemistry, is an active area of research to facilitate their broader application. nih.govresearchgate.net

The catalytic potential of phosphates is another area of significant research. mdpi.comresearchgate.net While much of this work focuses on orthophosphates or supported phosphate catalysts, the fundamental properties of the phosphate group are key. Phosphates can act as both acid and base catalysts and play a role in guiding reactions through buffering effects. mdpi.com There is growing interest in phosphorus-based organocatalysis, where phosphines and their derivatives are used to catalyze a wide range of organic transformations. acs.org

Overview of Research Trajectories for H6P6O18 and its Hexameric Salts

Current and future research involving H6P6O18 and its hexameric salts, such as sodium hexametaphosphate (Na6P6O18), is directed towards several key areas. These include the development of advanced materials, applications in biotechnology, and their use as functional additives in various industries.

One major research trajectory is the synthesis and characterization of novel organic-inorganic hybrid materials. researchgate.netias.ac.in By reacting H6P6O18 with different organic molecules, researchers can create a wide array of crystalline structures with unique properties. researchgate.netias.ac.in These materials are being investigated for applications in areas such as catalysis, sorption, and functional materials with specific optical or electronic properties.

The use of hexametaphosphates in biomedical applications is another significant area of research. For instance, sodium hexametaphosphate has been investigated for its ability to inhibit the formation and promote the dissolution of kidney stones. businessresearchinsights.comlookchem.com Its strong calcium-chelating properties make it more effective than citrate (B86180) in dissolving calcium oxalate (B1200264), the primary component of most kidney stones. businessresearchinsights.comlookchem.com Furthermore, the role of hexametaphosphate in influencing protein aggregation is being explored, which has implications for both food science and medicine. acs.orgatamanchemicals.com

In the food and beverage industry, sodium hexametaphosphate is widely used as a sequestrant, emulsifier, and stabilizer. atamankimya.comwikipedia.org Research continues to explore its utility in improving the quality and shelf-life of various food products. atamanchemicals.comatamankimya.com For example, it is used to prevent gel formation in sterilized milk and to maintain uniform texture in canned meats. atamankimya.com

The water treatment industry also represents a significant area of application and research for sodium hexametaphosphate. It is used as a water softening agent and corrosion inhibitor. atamankimya.comataman-chemicals.com Ongoing research focuses on optimizing its use in preventing scale formation and in controlling the levels of metal ions in water systems. businessresearchinsights.com

Finally, the fundamental chemistry of H6P6O18 and its salts continues to be an area of academic interest. This includes studies on its synthesis, reactivity, and the nature of its interactions with other molecules. researchgate.netresearchgate.net A deeper understanding of these fundamental properties will likely lead to the discovery of new applications for this versatile class of compounds.

Data Tables

Table 1: Properties of Metaphosphoric Acid and Related Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| Metaphosphoric acid | H6P6O18 | 479.87 | - | Cyclic polyphosphoric acid ontosight.ai |

| Sodium hexametaphosphate | Na6P6O18 | 611.77 | White, odorless crystals or powder wikipedia.org | Soluble in water, insoluble in organic solvents; sequestrant, emulsifier, dispersant atamankimya.comwikipedia.org |

| Polyphosphoric acid | Hn+2PnO3n+1 | Variable | Viscous, colorless liquid ccsenet.org | Dehydrating agent, acid catalyst atamanchemicals.comccsenet.org |

| Orthophosphoric acid | H3PO4 | 98.00 | - | Precursor to polyphosphoric acids ccsenet.org |

Table 2: Applications of Hexametaphosphates in Research and Industry

| Application Area | Specific Use | Key Research Findings |

| Materials Science | Synthesis of organic-inorganic hybrids | Forms layered structures with unique hydrogen bonding networks. researchgate.netias.ac.in |

| Creation of novel ceramics | Hydrolysis products with metal oxides yield materials with enhanced properties. ontosight.ai | |

| Biomedical | Prevention of kidney stones | More effective at dissolving calcium oxalate than citrate due to strong calcium chelation. businessresearchinsights.comlookchem.com |

| Drug delivery systems | Used as monomers for biodegradable polyphosphoesters. nih.govrsc.org | |

| Food Industry | Sequestrant, emulsifier, stabilizer | Improves texture and shelf-life of various products. atamanchemicals.comatamankimya.com |

| Water Treatment | Water softening, corrosion inhibition | Prevents scale formation and controls metal ions. businessresearchinsights.comatamankimya.com |

| Organic Synthesis | Precursor for polyphosphoesters | Ring-opening polymerization of cyclic phosphate monomers. nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18694-07-0 |

|---|---|

Molecular Formula |

H6O18P6 |

Molecular Weight |

479.88 g/mol |

IUPAC Name |

2,4,6,8,10,12-hexahydroxy-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |

InChI |

InChI=1S/H6O18P6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

SZGVJLCXTSBVKL-UHFFFAOYSA-N |

Canonical SMILES |

OP1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)O)O)O)O)O |

Origin of Product |

United States |

Historical Development of Metaphosphoric Acid Chemistry

Early Discoveries and Initial Characterization Efforts

The journey into the chemistry of condensed phosphoric acids began with early investigations into the effects of heat on orthophosphoric acid. When orthophosphoric acid is heated, it undergoes dehydration, or condensation reactions, where two or more molecules combine by eliminating water. guidechem.com This process leads to the formation of various polyphosphoric acids. guidechem.com

In the mid-19th century, chemists observed that heating sodium dihydrogen phosphate (B84403) (NaH2PO4) resulted in a glassy, water-soluble substance. These early products were complex, high-molecular-weight mixtures of linear chain polyphosphates, often referred to by archaic names such as "Graham's salt." researchgate.net The salts of these polyphosphoric acids were first reported by Fleitman and Henneberg in 1848. researchgate.net However, the exact chemical structure of these condensed phosphates remained unknown, and they were generally categorized under the broad term "metaphosphates." researchgate.net The initial characterization was limited to their physical properties, such as being colorless, glass-like materials, and their ability to precipitate proteins. cfmot.de

Evolution of Nomenclature and Structural Understanding

The nomenclature for phosphoric acids historically derived from their degree of hydration relative to the parent oxide, phosphorus pentoxide (P2O5). The prefix "ortho-" was used for the highest degree of hydration (P2O5·3H2O, yielding 2H3PO4), while "pyro-" referred to the dehydration of two orthophosphoric acid molecules (2H3PO4 → H4P2O7 + H2O). quora.com The prefix "meta-" designated the least hydrated form, corresponding to the empirical formula HPO3 (derived from P2O5·H2O → 2HPO3). quora.comdictionary.com

For a long time, metaphosphoric acid was represented by the simple monomeric formula HPO3. vedantu.com However, it became increasingly clear that this formula was an oversimplification. Scientists discovered that stable forms of metaphosphoric acid and its salts were not single molecules but rather polymers. These polymers could exist as long linear chains (polyphosphoric acid) or as cyclic structures. vedantu.comwikipedia.org The general formula for these cyclic compounds is (HPO3)x, where 'x' represents the number of phosphoric units in the ring. wikipedia.org The specific compound hexametaphosphoric acid (H6P6O18) is a member of this family where x=6. The true monomeric metaphosphate ion (PO3−) is a highly reactive intermediate that is difficult to isolate; it was first postulated in 1955 and only directly observed via mass spectrometry in 1979. wikipedia.org

Key Contributions to the Elucidation of Cyclic Metaphosphate Structures

The definitive identification and characterization of individual cyclic metaphosphates, including the hexametaphosphate, required significant advances in analytical techniques. The development of methods like ion-exchange chromatography was crucial for separating the complex mixtures of condensed phosphates that resulted from synthesis. researchgate.net

In the 1970s, significant contributions were made by researchers like Thomas Glonek, who developed methods for synthesizing and isolating a complete series of cyclic metaphosphates, ranging from trimetaphosphate (x=3) to decametaphosphate (x=10). researchgate.net This work led to the first isolation of previously uncharacterized rings, such as the penta-, hepta-, and nonametaphosphates. researchgate.net The application of ³¹P nuclear magnetic resonance (NMR) spectroscopy was another key development, allowing for the characterization of these different ring structures in solution. researchgate.net These studies revealed that in aqueous solutions, larger rings like hexametaphosphate can assume specific conformations, such as a helix. researchgate.net This detailed structural analysis marked a shift from a general understanding of "metaphosphates" to a precise science of distinct cyclic polyphosphoric acids.

Data Tables

Table 1: Key Figures and Developments in Metaphosphoric Acid Chemistry

| Contributor/Development | Contribution | Approximate Time Period |

|---|---|---|

| Fleitman and Henneberg | First reported the synthesis of salts of polyphosphoric acids. | 1848 |

| Early Nomenclature | Establishment of "ortho-", "pyro-", and "meta-" prefixes based on the degree of hydration of phosphorus pentoxide. | 19th Century |

| Postulation of Monomeric Metaphosphate | The existence of the PO3− ion as a reactive intermediate was first proposed. | 1955 |

| Thomas Glonek | Developed methods to synthesize and isolate a complete series of cyclic metaphosphates (trimetaphosphate to decametaphosphate). | 1970s |

| Ion-Exchange Chromatography | A key analytical technique used to separate different cyclic and linear condensed phosphates from mixtures. | Mid-20th Century |

| ³¹P NMR Spectroscopy | Used to determine the specific structures and conformations of different metaphosphate rings in solution. | Mid-20th Century |

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Metaphosphoric acid | (HPO3)x |

| Hexametaphosphoric acid | H6P6O18 |

| Orthophosphoric acid | H3PO4 |

| Pyrophosphoric acid | H4P2O7 |

| Phosphorus pentoxide | P2O5 |

| Sodium dihydrogen phosphate | NaH2PO4 |

| Trimetaphosphate | (HPO3)3 |

| Pentametaphosphate | (HPO3)5 |

| Heptametaphosphate | (HPO3)7 |

| Nonametaphosphate | (HPO3)9 |

Structural Elucidation and Isomeric Considerations of H6p6o18

Fundamental Cyclic Hexaphosphate Ring Structure

The foundational structure of H₆P₆O₁₈ is the cyclohexaphosphate ring, a six-membered ring composed of alternating phosphorus and oxygen atoms. Each phosphorus atom is tetrahedrally coordinated, bonded to two bridging oxygen atoms within the ring and two non-bridging oxygen atoms. In the acidic form, one of the non-bridging oxygen atoms on each phosphate (B84403) unit is bonded to a hydrogen atom.

Vibrational spectroscopy studies, including FT-IR and FT-Raman, on alkaline earth cyclo-hexaphosphates reveal that the P₆O₁₈⁶⁻ anion ring consists of independent PO₄ tetrahedra. nih.gov The bonding characteristics within this ring are influenced by the surrounding counter-ions. For instance, in the presence of smaller cations like magnesium and calcium, the P-O bonds within the ring tend to be stronger, leading to a distortion of the P₆O₁₈⁶⁻ ring. nih.gov

Table 1: General Structural Features of the Cyclohexaphosphate Ring

| Feature | Description |

| Ring Composition | (PO₃)₆ |

| Phosphorus Coordination | Tetrahedral |

| P-O Bond Types | Bridging (P-O-P) and Terminal (P=O, P-OH) |

| Overall Geometry | A six-membered ring of alternating phosphorus and oxygen atoms. |

Stereochemical Aspects and Conformational Analysis

The six-membered ring of H₆P₆O₁₈ is not planar and, akin to cyclohexane, can adopt various conformations to minimize steric and torsional strain. The most stable conformations are typically chair and boat forms, with the chair conformation generally being of lower energy.

Conformational analysis of six-membered rings can be effectively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing vicinal proton-proton coupling constants, and through computational modeling. researchgate.netcanada.ca While specific experimental studies on the conformational analysis of the H₆P₆O₁₈ ring are limited, theoretical calculations and the study of analogous six-membered ring systems provide a framework for understanding its likely behavior. The flexibility of the ring allows for interconversion between different conformations, a process that can be influenced by factors such as solvent and temperature.

The potential for stereoisomerism exists in substituted derivatives of cyclohexaphosphoric acid, though it is not a feature of the parent acid itself.

Interplay between H₆P₆O₁₈ and Polymeric Metaphosphate Forms

Commercial "hexametaphosphate" is often a complex mixture containing linear polyphosphates of varying chain lengths and a small proportion of cyclic structures, with trimetaphosphate sometimes being more prevalent than the hexamer. bham.ac.uk This indicates a dynamic relationship between the cyclic H₆P₆O₁₈ and its linear polymeric isomers.

This relationship can be understood in the context of a ring-chain equilibrium. In solution, particularly under certain conditions of concentration and temperature, the cyclic hexamer can potentially undergo ring-opening to form linear polyphosphate chains. Conversely, long-chain polyphosphates can cyclize to form stable ring structures. This equilibrium is a known phenomenon in polymer chemistry and has been observed in various systems, including supramolecular polymers. researchgate.netnih.gov

The stability of cyclic versus linear structures is influenced by thermodynamic factors. For smaller numbers of repeating units, ring structures can be favored due to reduced conformational entropy of the corresponding linear chains. The heat coagulation time of milk protein dispersions, a measure of heat stability, has been shown to be influenced by the chain length of added sodium hexametaphosphate, suggesting that the degree of polymerization impacts its chemical behavior. nih.gov

Crystalline Structures and Polymorphism of Hexameric Metaphosphates

The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon is common in both organic and inorganic compounds and can significantly affect the physical properties of a material. wikipedia.orgrsc.org

While the isolation and crystallographic characterization of different polymorphs of the free acid H₆P₆O₁₈ have not been extensively reported, studies on its salts provide evidence of its ability to form well-defined crystalline structures. For instance, sodium hexametaphosphate can exist in an amorphous (glassy) state under normal conditions and can transition to a crystalline state upon heating. researchgate.net

The crystal structure of salts containing the cyclohexaphosphate anion often reveals a layered arrangement. researchgate.net These layers are composed of the P₆O₁₈⁶⁻ rings and are held together by interactions with cations and, in the case of hydrates, water molecules through hydrogen bonding. The specific packing arrangement can vary, leading to the potential for different polymorphic forms. The characterization of such polymorphs typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy.

Advanced Synthetic Methodologies for Metaphosphoric Acid and Its Derivatives

Direct Synthesis Routes for H6P6O18

Direct synthesis of pure, isolated hexametaphosphoric acid (H₆P₆O₁₈) is not a common industrial practice. The compound is typically generated and used in solution, often by passing a solution of its sodium salt, sodium hexametaphosphate, through an ion-exchange resin. Hexametaphosphoric acid was first prepared in 1825 by the German chemist Johann Frederich Philipp Engelhart, who used phosphoric acid to coagulate albumin from blood serum wikipedia.org. However, modern synthetic chemistry primarily focuses on the production of its stable and widely used salts, from which the acid can be derived if needed. The majority of industrial production centers on the synthesis of alkali metal hexametaphosphates.

Preparation of Hexasodium Metaphosphate (Na₆P₆O₁₈) via Melt Polymerization

Hexasodium metaphosphate, often referred to as sodium hexametaphosphate (SHMP), is commercially produced through high-temperature melt polymerization. This process involves heating precursor materials to temperatures above 600°C, causing them to dehydrate and polymerize into the cyclic hexametaphosphate structure. The molten product is then rapidly cooled, or "quenched," to form a glassy solid, which is subsequently crushed or milled. Several precursor materials can be used in this process, each defining a distinct synthetic route.

A viable method for producing sodium hexametaphosphate utilizes the reaction between sodium chloride (NaCl) and phosphoric acid (H₃PO₄). In this process, the two raw materials are mixed, typically in a 1:1 molar ratio, to form a slurry. The mixture is then heated in a furnace to between 650°C and 700°C. During this high-temperature melt polymerization, hydrogen chloride (HCl) gas is driven off, and the remaining material polymerizes. The reaction is continued for at least 30 minutes to ensure the complete removal of hydrogen chloride. The resulting molten glass is quenched to yield the final product. This method is advantageous as it uses low-cost, readily available raw materials.

Table 1: Synthesis of Na₆P₆O₁₈ from NaCl and H₃PO₄

| Reactants | Molar Ratio | Temperature | Polymerization Time | Key Byproduct |

|---|---|---|---|---|

| Sodium Chloride (NaCl) | 1 | 650°C - 700°C | ≥ 30 minutes | Hydrogen Chloride (HCl) |

Another widely used industrial method involves the neutralization of phosphoric acid with caustic soda (sodium hydroxide (B78521), NaOH). In this process, a concentrated solution of sodium hydroxide is carefully reacted with phosphoric acid to form monosodium phosphate (B84403) (NaH₂PO₄). The pH of the neutralization reaction is controlled to ensure the correct stoichiometry. Following neutralization, the solution is dewatered and subjected to melt polymerization in a furnace. Sometimes, sodium nitrate (B79036) is added during the process. The molten product is then rapidly cooled to form glassy sodium hexametaphosphate. This route allows for precise control over the molecular ratio of the reactants.

Table 2: Synthesis of Na₆P₆O₁₈ from NaOH and H₃PO₄

| Step | Reactants/Intermediates | Key Parameters | Product |

|---|---|---|---|

| 1. Neutralization | Phosphoric Acid (H₃PO₄), Sodium Hydroxide (NaOH) | Control pH to 4.2 - 4.4 | Monosodium Phosphate (NaH₂PO₄) solution |

| 2. Polymerization | Monosodium Phosphate | Dewatering, Melt at 660°C - 750°C | Molten Sodium Hexametaphosphate |

The most frequently cited method for preparing sodium hexametaphosphate is the thermal decomposition of monosodium orthophosphate (NaH₂PO₄). atamanchemicals.comatamanchemicals.com This process occurs in two main stages. First, heating monosodium orthophosphate to temperatures around 250°C generates sodium acid pyrophosphate (Na₂H₂P₂O₇) and releases water. wikipedia.orgatamanchemicals.com

2NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O

Subsequently, the sodium acid pyrophosphate is heated to a higher temperature, slightly above 625°C, causing it to melt and polymerize into sodium hexametaphosphate, releasing additional water. atamanchemicals.comatamanchemicals.com The process is completed by rapidly chilling the clear melt to form the final glassy product. atamanchemicals.comatamanchemicals.com

3Na₂H₂P₂O₇ → (NaPO₃)₆ + 3H₂O wikipedia.orgatamanchemicals.com

Table 3: Synthesis of Na₆P₆O₁₈ from NaH₂PO₄

| Step | Reactant/Intermediate | Temperature | Chemical Transformation |

|---|---|---|---|

| 1. Dimerization | Monosodium Orthophosphate (NaH₂PO₄) | ~250°C | Formation of Sodium Acid Pyrophosphate (Na₂H₂P₂O₇) |

A historically significant synthesis of pure sodium hexametaphosphate was achieved in 1963 by German chemists Erich Thilo and Ulrich Schülke. atamanchemicals.com Their work demonstrated that sodium hexametaphosphate could be successfully prepared by heating anhydrous sodium trimetaphosphate (Na₃P₃O₉). atamanchemicals.com This method confirmed the existence and structure of the hexametaphosphate ring and provided a route to a well-defined product, distinguishing it from the more common polymeric mixtures known as Graham's salt.

Synthesis of Other Hexametaphosphate Salts (e.g., Lithium Salts)

While sodium hexametaphosphate is the most common, other alkali metal salts can also be synthesized. Lithium hexametaphosphate was successfully synthesized in 1965 by Griffith and Buxton scispace.com. A general method for preparing lithium metaphosphate (LiPO₃), the monomer unit of the hexametaphosphate, involves a solid-state thermal reaction google.com.

In this process, a lithium salt, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), is mixed with an ammonium (B1175870) phosphate compound, like diammonium hydrogen phosphate ((NH₄)₂HPO₄) or ammonium pyrophosphate ((NH₄)₄P₂O₇), in an equimolar ratio google.com. The finely ground mixture is heated in a furnace to temperatures ranging from 350°C to 600°C for several hours google.com. This reaction results in the formation of lithium metaphosphate, which can exist in the cyclic hexamer form google.com. Another method involves the thermal dehydration of lithium dihydrogen phosphate (LiH₂PO₄) at temperatures around 400°C to produce LiPO₃ polymtl.ca.

Table 4: Example Synthesis of Lithium Metaphosphate (LiPO₃)

| Lithium Source | Phosphorus Source | Molar Ratio | Temperature | Duration |

|---|---|---|---|---|

| Lithium Hydroxide (LiOH) | Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) | 1:1 | 350°C | 12 hours |

Controlled Polymerization and Depolymerization Strategies

The synthesis of metaphosphoric acid derivatives, particularly linear polyphosphates with well-defined characteristics, is increasingly reliant on controlled polymerization techniques. These methods offer precise control over molecular weight, polydispersity, and end-group functionality, which are critical for advanced applications. Complementing these synthetic routes are controlled depolymerization strategies, which enable the breakdown of long-chain polyphosphates into specific, smaller cyclic or linear species, offering pathways for recycling and the production of tailored oligomers.

Controlled Polymerization of Cyclic Phosphates

Ring-opening polymerization (ROP) of cyclic phosphate monomers, such as cyclotriphosphates and cyclotetraphosphates, stands as a primary method for producing high molecular weight polyphosphates in a controlled manner. This approach allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI close to 1.0).

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely employed technique for the polymerization of cyclic phosphates. This method typically involves the use of an initiator, such as an alkoxide, which nucleophilically attacks the phosphorus atom in the cyclic monomer, leading to ring opening and the formation of a propagating anionic chain end. The choice of initiator, solvent, and temperature significantly influences the polymerization kinetics and the properties of the resulting polymer.

Key aspects of AROP include:

Initiators: A variety of initiators can be used, including metal alkoxides (e.g., sodium or potassium alkoxides), organometallic compounds, and amines. The initiator selection can influence the end-groups of the polymer chain.

Monomers: While various cyclic phosphates can be polymerized, five- and six-membered rings are common starting materials due to their ring strain, which provides the thermodynamic driving force for polymerization.

Control over Molecular Weight: The molecular weight of the resulting polyphosphate can be controlled by adjusting the monomer-to-initiator ratio.

Organocatalyzed Ring-Opening Polymerization

In recent years, organocatalysis has emerged as a powerful tool for the controlled ROP of cyclic phosphates. Organocatalysts, such as N-heterocyclic carbenes (NHCs), guanidines, and amidines, offer several advantages over metal-based catalysts, including lower toxicity and greater functional group tolerance. acs.org These catalysts can operate through various mechanisms, including nucleophilic or base catalysis, to promote the ring-opening of the monomer. The use of organocatalysts has enabled the synthesis of well-defined polyphosphates and even cyclic poly(alkylene phosphates) through zwitterionic ROP mechanisms. acs.org

Below is a table summarizing research findings on the controlled polymerization of cyclic phosphates:

| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Molar Mass ( g/mol ) | PDI | Reference |

| 2-isopropoxy-2-oxo-1,3,2-dioxaphospholane | N-heterocyclic carbene (NHC) | THF | Room Temp. | 55,000 - 202,000 | Low | acs.org |

| ε-caprolactone | (R)-(−)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BPA) | Bulk | - | up to 43,500 | 1.20 | researchgate.net |

| Various cyclic esters | Diphenyl phosphate, bis(4-nitrophenyl)phosphate | Bulk | - | - | Low | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Controlled Depolymerization Strategies

The controlled depolymerization of high molecular weight polyphosphates is a critical process for both fundamental research and practical applications, such as the production of specific oligophosphates or the recycling of phosphate-based materials.

Thermal Depolymerization

Thermal treatment is a straightforward method for the depolymerization of polyphosphates. The product distribution is highly dependent on the temperature, atmosphere, and the specific polyphosphate salt being treated. For instance, the thermal decomposition of sodium tripolyphosphate can yield sodium pyrophosphate and sodium metaphosphates at different temperature ranges. researchgate.netacs.org Studies on the thermal dehydration of monosodium orthophosphate have shown the formation of various cyclic and linear polyphosphates, including Na₃P₃O₉ and Na₆P₆O₁₈, at temperatures between 200–650 °C. uran.ua

Catalytic Depolymerization

Catalytic methods offer more precise control over the depolymerization process, allowing for selective cleavage of polyphosphate chains. The presence of certain metal oxides, for example, can influence the depolymerization of sodium polyphosphates at high temperatures. rsc.org Research has shown that an iron oxide surface can play a role in the decomposition of pyrophosphate and triphosphate clusters. rsc.org While detailed mechanisms for the selective catalytic depolymerization of long-chain polyphosphates back to specific cyclic metaphosphates like H₆P₆O₁₈ are still an area of active research, the principles of catalysis offer a promising avenue for achieving this goal.

Enzymatic Depolymerization

In biological systems, enzymes such as exopolyphosphatases and endopolyphosphatases play a crucial role in the controlled hydrolysis of polyphosphates. These enzymes exhibit high specificity in cleaving either terminal phosphate units (exo-acting) or internal phosphodiester bonds (endo-acting). nih.gov While not a synthetic chemical strategy in the traditional sense, the study of these enzymatic processes provides valuable insights into the mechanisms of selective polyphosphate cleavage, which can inspire the design of synthetic catalysts for controlled depolymerization. Research on phosphatase-mediated hydrolysis of linear polyphosphates suggests a terminal-only degradation pathway. nih.gov

The table below presents findings related to the depolymerization of polyphosphates:

| Polyphosphate | Depolymerization Method | Conditions | Key Products | Reference |

| Sodium tripolyphosphate | Thermal | >513 K | Na₃P₃O₉, NaPO₃ | researchgate.netacs.org |

| Monosodium orthophosphate | Thermal Dehydration | 200 - 650 °C | Na₃P₃O₉, Na₂H₂P₂O₇, Na₆P₆O₁₈ | uran.ua |

| Sodium pyrophosphate and triphosphate | Thermal on Iron Oxide Surface | High Temperature | Decomposed phosphate clusters | rsc.org |

| Linear Polyphosphates | Enzymatic (Phosphatase) | Aqueous solution | Orthophosphate (from terminal cleavage) | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Reaction Mechanisms and Chemical Transformations of H6p6o18 Systems

Hydrolysis Kinetics and Mechanisms of Metaphosphoric Acid and its Salts

The stability of the polyphosphate chain is a critical factor in its functionality. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a key degradation pathway for metaphosphoric acid and its salts.

The hydrolysis process can be represented by the following simplified reactions:

(NaPO₃)₆ + H₂O → Na₃(PO₃)₃ + Na₃PO₄ Na₃(PO₃)₃ + 3H₂O → 3NaH₂PO₄

It is important to note that commercial sodium hexametaphosphate is often a mixture of polymeric metaphosphates, and for this reason, it is more accurately referred to as sodium polymetaphosphate. chematephosphates.com

Acidic conditions significantly accelerate the hydrolysis of metaphosphoric acid and its salts. wikipedia.orgchematephosphates.com The hydrogen ion acts as a catalyst for the conversion of metaphosphate to the ortho form, and this effect is greatly intensified by heat. ebm-journal.org In acidic solutions, the hydrolysis to sodium trimetaphosphate and sodium orthophosphate is particularly favored. wikipedia.orgatamanchemicals.com The rate of hydrolysis is also influenced by the pH of the solution; lower pH values generally lead to faster degradation of the polyphosphate chain. acs.org

The stability of metaphosphate is notably increased in alkaline conditions. If a solution of metaphosphate is brought to a pH of 7 or higher shortly after preparation, the metaphosphate is stabilized and will hydrolyze only very slowly, even at boiling temperatures. ebm-journal.org

Complexation Chemistry with Metal Ions

A defining characteristic of metaphosphoric acid and its salts is their ability to form soluble complexes with metal ions, a process known as sequestration. This property is central to many of its industrial applications.

Metaphosphoric acid is a potent chelating agent, particularly for divalent metal cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺). atamanchemicals.comthinkdochemicals.com The sequestration process involves the binding of these metal ions to the phosphate (B84403) groups of the polyphosphate chain, forming stable, water-soluble complexes. chematephosphates.com This action effectively removes the metal ions from the solution, preventing them from participating in undesirable reactions, such as the formation of scale from calcium and magnesium ions. chematephosphates.com The complex of a divalent metal ion with metaphosphate is generally more stable than the complexes formed with monovalent metal ions. atamanchemicals.com

The general reaction for the sequestration of a divalent metal ion (Me²⁺) by sodium hexametaphosphate can be represented as:

Na₆P₆O₁₈ + Me²⁺ → Na₄MeP₆O₁₈ + 2Na⁺

This ability to chelate metal ions is a key reason for its use in water treatment and as a component in detergents. atamanchemicals.comchematephosphates.com

The formation of metal-ion complexes can influence the reaction pathways of the polyphosphate chain. The binding of a metal ion to the phosphoryl oxygen atoms can affect the electronic structure of the phosphate group, potentially altering its reactivity. For instance, the interaction with a metal ion can polarize the phosphorus-oxygen bond, making the phosphorus atom more susceptible to nucleophilic attack, which is a key step in hydrolysis. squarespace.com The stability of the formed complex is a crucial factor, with more stable complexes potentially hindering the hydrolytic degradation of the polyphosphate.

The formation of these complexes is a complex process that is highly dependent on factors such as the metal-to-ligand molar ratio and the pH of the solution. frontiersin.orgnih.gov

Acid-Base Equilibria and Buffering Capacities in Solution

Aqueous solutions of metaphosphoric acid and its salts exhibit acidic properties. atamanchemicals.com The dissolution of sodium hexametaphosphate in water results in an acidic solution. cd1958.com This is due to the hydrolysis of the polyphosphate chain, which produces orthophosphoric acid, a triprotic acid.

Phosphoric acid undergoes a stepwise dissociation, releasing protons in three stages, each with a specific acid dissociation constant (pKa). fsu.edu

Dissociation Steps of Phosphoric Acid

| Equilibrium | pKa Value |

|---|---|

| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.12 |

| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.21 |

Data sourced from fsu.edu

Due to these multiple dissociation steps, phosphate-based systems can act as effective buffers over a range of pH values, particularly near the pKa values. fsu.edu A buffer solution resists changes in pH upon the addition of small amounts of acid or base. pg.edu.pl The buffering capacity is a measure of this resistance and is dependent on the concentrations of the acidic and basic components of the buffer. chemistrytalk.orgiosrjournals.org The efficiency of a phosphate buffer is greatest at pH values close to its pKa values. fsu.edu

Reactions with Inorganic Oxides (e.g., Magnesium Oxide Hydrolysis)

Metaphosphoric acid (H6P6O18), as a member of the condensed phosphoric acid family, exhibits reactivity towards basic inorganic oxides. The fundamental nature of this reaction is an acid-base interaction. The acidic protons of the metaphosphoric acid molecule react with the oxide ions of an inorganic oxide, which acts as a base. This reactivity is analogous to the well-documented reactions of orthophosphoric acid with metal oxides quora.comyoutube.com.

The reaction with a basic oxide like magnesium oxide (MgO) can be understood by first considering the reaction of its monomeric counterpart, orthophosphoric acid (H3PO4). The reaction between orthophosphoric acid and magnesium oxide is a straightforward neutralization reaction that produces magnesium phosphate and water chegg.combrainly.com.

Balanced Chemical Equation for H3PO4 and MgO: 3 MgO(s) + 2 H3PO4(aq) → Mg3(PO4)2(s) + 3 H2O(l)

H6P6O18 + 3 MgO → Mg3(PO4)2 + H2O (Simplified Representation)

Recent research on the interaction between sodium hexametaphosphate (the salt of H6P6O18) and magnesium oxide in aqueous systems provides deeper insight into the mechanism. Studies have shown that the phosphate species can adsorb onto the surface of the MgO particles. This adsorption process inhibits the hydrolysis of magnesium oxide to form magnesium hydroxide (B78521) (Mg(OH)2) researchgate.net. By preventing the nucleation of Mg(OH)2, the concentration of magnesium ions (Mg²⁺) in the solution increases significantly, which can then react to form magnesium silicate (B1173343) hydrate (B1144303) gels in the presence of silica (B1680970) researchgate.net. This finding suggests that the interaction is not a simple dissolution and precipitation process but involves surface complexation that modifies the reactivity of the inorganic oxide.

The process termed "Magnesium Oxide Hydrolysis" in this context refers to the reaction cascade initiated by the interaction of H6P6O18 with MgO in an aqueous environment. It involves the hydrolysis of the metaphosphoric acid's P-O-P bonds, a process that is influenced and driven by the acid-base reaction with the oxide surface.

Interactive Data Table: Reactants and Products in the H6P6O18 and MgO System

| Reactant/Product | Chemical Formula | Role in Reaction |

| Metaphosphoric acid | H6P6O18 | Acidic reactant |

| Magnesium Oxide | MgO | Basic reactant |

| Magnesium Phosphate | Mg3(PO4)2 | Salt product |

| Water | H2O | Product/Solvent |

Redox Chemistry and Stability Considerations

The redox chemistry and stability of metaphosphoric acid are dictated by the oxidation state of the central phosphorus atom and the nature of the phosphoanhydride bonds within its cyclic structure.

Redox Chemistry

In metaphosphoric acid (H6P6O18), each phosphorus atom is bonded to four oxygen atoms. The oxidation state of phosphorus in this compound is +5 youtube.com. This is the highest possible oxidation state for phosphorus, meaning it is fully oxidized. Consequently, metaphosphoric acid cannot act as a reducing agent, as the phosphorus atom cannot be further oxidized under normal chemical conditions nih.gov.

While substances with elements in their highest oxidation state can sometimes be strong oxidizing agents (e.g., perchloric acid, permanganate), metaphosphoric acid is not a significant oxidizing agent under typical conditions. Its redox potential is not favorable for oxidizing common substrates. Redox reactions involving condensed phosphates are generally not common in standard laboratory or industrial settings. However, under extreme conditions, such as mechanochemical reactions with potent reducing agents like metal hydrides, condensed phosphates can be reduced to produce compounds like phosphite, where phosphorus is in a lower (+3) oxidation state nih.gov. This highlights the inherent stability of the P(+5) state in metaphosphoric acid, which requires forcing conditions to be reduced.

Stability Considerations

Metaphosphoric acid is generally stable when stored under ordinary, dry conditions technopharmchem.comchemicalbook.com. However, its stability is compromised by several factors, primarily moisture and high temperatures.

Hydrolysis: The compound is hygroscopic and reacts with water. In aqueous solutions, the P-O-P bridges of the cyclic structure undergo slow hydrolysis, leading to the formation of orthophosphoric acid (H3PO4) technopharmchem.comiaea.org. This degradation is a key consideration for its storage and handling, which must be done in moisture-free environments technopharmchem.com. The presence of bases can catalyze this hydrolytic decomposition.

Thermal Decomposition: When subjected to high temperatures (at red heat), metaphosphoric acid decomposes chemicalbook.com. The decomposition products primarily consist of phosphorus oxides, specifically phosphorus pentoxide (P4O10), and water youtube.comtechnopharmchem.com.

Incompatibilities: Metaphosphoric acid is incompatible with strong bases, with which it will react vigorously in an acid-base neutralization. It can also react with alcohols and certain metals chemicalbook.com.

The following table summarizes the key stability characteristics of metaphosphoric acid (H6P6O18).

Interactive Data Table: Stability and Reactivity of H6P6O18

| Condition | Effect on H6P6O18 | Products of Decomposition/Reaction | Reference |

| Standard Conditions (cool, dry) | Stable | N/A | technopharmchem.comchemicalbook.com |

| Presence of Moisture/Water | Slow hydrolysis | Orthophosphoric acid (H3PO4) | technopharmchem.comiaea.org |

| High Temperature (Heating) | Decomposition | Phosphorus Pentoxide (P4O10), Water (H2O) | youtube.comtechnopharmchem.com |

| Contact with Strong Bases | Neutralization reaction | Phosphate salts, Water (H2O) | technopharmchem.comchemicalbook.com |

| Redox Potential | Stable, not a reducing or strong oxidizing agent | N/A (under normal conditions) | N/A |

Spectroscopic and Advanced Analytical Characterization of Metaphosphoric Acid Systems

Vibrational Spectroscopy (IR and Raman) for Structural Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within metaphosphoric acid and related polyphosphate systems. These methods are highly sensitive to the vibrations of specific functional groups, making them excellent for structural elucidation.

Infrared (IR) Spectroscopy is particularly useful for identifying the types of phosphate (B84403) linkages present. The analysis of IR spectra allows for the differentiation between linear and cyclic phosphate structures. For instance, linear polyphosphoric acids exhibit a characteristic absorption band for terminal hydroxyl (O-H) groups, typically around 3300 cm⁻¹, which is absent in the spectra of cyclic metaphosphates. The most intense absorptions in the IR spectra of polyphosphates are associated with the phosphorus-oxygen bonds.

Raman Spectroscopy is complementary to IR spectroscopy and is especially effective for detecting symmetric vibrations. In aqueous solutions, Raman spectroscopy can be used to monitor dynamic processes such as the hydrolysis of polyphosphate chains. The technique is highly sensitive to the symmetric stretching of the PO₂⁻ groups within the phosphate backbone and the P-O-P bridging linkages.

Key vibrational modes observed in the spectra of metaphosphoric acid systems include:

Asymmetric Stretching of PO₂ (νₐₛ(PO₂)) : This mode typically appears as a strong band in the IR spectrum, often in the 1200-1300 cm⁻¹ region.

Symmetric Stretching of PO₂ (νₛ(PO₂)) : This vibration gives rise to a strong peak in the Raman spectrum, generally found between 1145 and 1177 cm⁻¹.

Asymmetric Stretching of P-O-P bridges (νₐₛ(P-O-P)) : These vibrations are observed in the IR spectrum, typically in the 900-1050 cm⁻¹ range.

Symmetric Stretching of P-O-P bridges (νₛ(P-O-P)) : This mode is characteristic of the polyphosphate backbone and appears as a weaker band in the Raman spectrum, usually between 680 and 715 cm⁻¹.

Deformation and Bending Modes : Various bending and deformation modes of the O-P-O and PO₂ groups occur at lower frequencies, typically below 600 cm⁻¹.

The specific frequencies of these vibrational modes can be influenced by the degree of polymerization, the presence of counter-ions, and the physical state (solid or solution) of the sample.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Spectroscopic Activity | Assignment |

|---|---|---|---|

| ν(OH) | ~3300 | IR | Hydroxyl end groups (linear polyphosphates) |

| νₐₛ(PO₂) | 1200 - 1300 | IR (Strong) | Asymmetric stretch of non-bridging oxygen atoms |

| νₛ(PO₂) | 1145 - 1177 | Raman (Strong) | Symmetric stretch of non-bridging oxygen atoms |

| νₐₛ(P-O-P) | 900 - 1050 | IR (Strong) | Asymmetric stretch of bridging oxygen atoms |

| νₛ(P-O-P) | 680 - 715 | Raman (Medium) | Symmetric stretch of bridging oxygen atoms |

| δ(OPO), δ(PO₂) | < 600 | IR/Raman | Bending and deformation modes |

Chromatographic Methods for Separation and Quantification of Phosphate Species

Commercial metaphosphoric acid is typically a complex mixture of cyclic and linear polyphosphates of varying chain lengths. Chromatographic techniques are essential for the separation, identification, and quantification of these individual phosphate species.

Ion Chromatography (IC) is one of the most widely used methods for the analysis of condensed phosphates. In IC, an aqueous solution of the phosphate mixture is passed through a column containing an ion-exchange resin. The different phosphate anions (orthophosphate, pyrophosphate, trimetaphosphate, etc.) have different charges and sizes, causing them to interact with the stationary phase to varying degrees. This differential interaction allows for their separation. A conductivity detector is commonly used for detection, as it provides a sensitive response to the eluted ionic species. Gradient elution, where the ionic strength of the eluent is gradually increased, is often employed to effectively separate a wide range of polyphosphates, from small anions to long-chain polymers, in a single run.

High-Performance Liquid Chromatography (HPLC) , particularly ion-pair reversed-phase HPLC, is another powerful technique. In this method, a hydrophobic ion-pairing agent (e.g., a tetraalkylammonium salt) is added to the mobile phase. This agent forms neutral ion pairs with the phosphate anions, which can then be separated on a nonpolar reversed-phase column (e.g., C18). Detection is often achieved using a post-column reaction system. For example, the eluted phosphates can be hydrolyzed to orthophosphate, which then reacts with a molybdate (B1676688) reagent to form a colored complex that can be quantified by a UV-Visible detector.

These chromatographic methods are crucial not only for quality control of metaphosphoric acid reagents but also for studying their hydrolysis and degradation pathways. By taking samples at different time points, the breakdown of long-chain and cyclic phosphates into smaller units like orthophosphate can be monitored and quantified.

| Parameter | Ion Chromatography (IC) | Ion-Pair Reversed-Phase HPLC |

|---|---|---|

| Principle | Ion exchange | Partitioning of neutral ion pairs |

| Stationary Phase | Anion-exchange resin | Reversed-phase (e.g., C18) |

| Mobile Phase | Aqueous buffer (e.g., KOH, Na₂CO₃/NaHCO₃) | Aqueous buffer with ion-pairing agent |

| Detection | Conductivity | UV-Vis after post-column derivatization |

| Application | Separation of ortho-, pyro-, and polyphosphates | Separation of a wide range of chain-length polyphosphates |

UV-Visible Spectroscopy for Transition Metal Complexes

While metaphosphoric acid itself does not absorb light in the UV-Visible region, its strong chelating ability with transition metal ions allows UV-Visible spectroscopy to be an effective tool for studying the formation and stoichiometry of metaphosphate-metal complexes. When a transition metal ion coordinates with the oxygen atoms of the polyphosphate chain or ring, the energy levels of the metal's d-orbitals are altered. This change affects the absorption of light, leading to shifts in the position (λₘₐₓ) and intensity (molar absorptivity, ε) of the d-d transition bands.

For example, the complexation of copper(II) ions with metaphosphate can be monitored by observing the shift in the broad absorption band of the hydrated Cu²⁺ ion (around 800 nm) to shorter wavelengths upon addition of the phosphate ligand. The magnitude of this shift provides information about the strength of the ligand field created by the metaphosphate.

This technique is widely used in coordination chemistry to:

Determine Complex Stoichiometry : Methods such as the mole-ratio method or Job's method of continuous variation can be employed. By systematically varying the ratio of metal to ligand and measuring the resulting absorbance, the stoichiometry of the dominant complex in solution (e.g., 1:1, 1:2 metal-to-ligand ratio) can be determined.

Calculate Formation Constants : Spectrophotometric data can be used to calculate the stability or formation constants (K) of the metal-metaphosphate complexes, providing a quantitative measure of the binding affinity.

Probe Coordination Environments : The technique is also applied to study lanthanide and actinide complexes with metaphosphates, where the sharp f-f transitions of these elements are sensitive to changes in the coordination sphere.

In solid-state materials, such as phosphate glasses doped with transition metals, UV-Visible spectroscopy (often as diffuse reflectance spectroscopy) provides insights into the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal ions within the glass matrix.

Electron Spin Resonance (ESR) Spectroscopy in Doped Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While pure metaphosphoric acid is ESR-silent, the technique becomes highly valuable for studying systems where paramagnetic centers are introduced, either intentionally (doping) or as a result of irradiation.

ESR spectroscopy is particularly useful for characterizing:

Paramagnetic Metal Ion Probes : Phosphate glasses and solutions containing metaphosphates can be doped with small amounts of paramagnetic transition metal ions (e.g., Mn²⁺, Cu²⁺, V⁴⁺). These ions act as probes of their local environment. The ESR spectrum's g-factor and hyperfine coupling constants are sensitive to the symmetry and nature of the coordinating ligands (the phosphate oxygen atoms), providing detailed information about the metal ion's binding site within the phosphate structure.

Radiation-Induced Defects : When phosphate glasses or crystalline metaphosphates are exposed to high-energy radiation (like gamma rays or X-rays), defects and radical centers can be created. These defects, such as phosphorus-oxygen hole centers (POHC) or electrons trapped at phosphorus sites, contain unpaired electrons and can be detected and characterized by ESR. The analysis of these spectra helps in understanding the radiation damage mechanisms in these materials, which is relevant for applications in dosimetry and the vitrification of nuclear waste.

The information obtained from ESR complements that from other techniques like NMR and XRD by providing a highly localized view of the structure around a paramagnetic center.

Mass Spectrometry for Oligomer and Polymer Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and characterizing the structure of metaphosphoric acid oligomers and polymers. Due to the polar and non-volatile nature of polyphosphoric acids, soft ionization techniques are required.

Electrospray Ionization (ESI-MS) is well-suited for the analysis of polyphosphates in solution. In ESI, a solution of the sample is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., deprotonated polyphosphate anions [H₂ₙ₋ₘPₙO₃ₙ]ᵐ⁻) are ejected into the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). ESI-MS can be used to identify the distribution of different chain lengths (for linear polyphosphates) and ring sizes (for cyclic metaphosphates) in a mixture.

Coupling mass spectrometry with a separation technique, such as ion chromatography (IC-MS), provides a two-dimensional analysis, enhancing the separation and identification of complex phosphate mixtures. Fragmentation analysis (tandem MS or MS/MS) can also be performed, where specific ions are isolated and fragmented to yield structural information about their connectivity.

Theoretical and Computational Chemistry of Metaphosphoric Acid

Quantum Mechanical Studies of H₆P₆O₁₈ Molecular Structure

Quantum mechanics (QM) provides the fundamental framework for describing the structure of molecules by solving the Schrödinger equation. For a molecule like cyclohexaphosphoric acid, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to determine its equilibrium geometry and vibrational frequencies without reliance on empirical data. wikipedia.orggatech.edu These calculations involve an iterative process to find the lowest energy arrangement of atoms, a procedure known as geometry optimization. ntnu.no

Ab initio calculations have been performed on the hexametaphosphate (P₆O₁₈⁶⁻) ring to determine its equilibrium geometry and vibrational spectra. tandfonline.com Such studies, often utilizing basis sets like 6-31+G(d), provide detailed information on the molecule's geometric parameters. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography of hexametaphosphate salts. For instance, the crystal structure of Li₂Mn₂P₆O₁₈·10H₂O reveals a centrosymmetric P₆O₁₈ ring anion. iaea.org While representing a solid-state conformation in the presence of counter-ions, these experimental values serve as an essential benchmark for the accuracy of theoretical models.

The table below presents selected bond lengths and angles for the P₆O₁₈ ring, representative of the structural parameters that quantum mechanical calculations aim to predict.

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| P-O (ring) | Phosphorus-Oxygen bond length within the P-O-P bridge | ~1.60 - 1.62 Å |

| P-O (terminal) | Phosphorus-Oxygen bond length for non-bridging oxygen atoms | ~1.48 - 1.50 Å |

| ∠ P-O-P | Bond angle of the bridging oxygen atom in the ring | ~130 - 140° |

| ∠ O-P-O (ring) | Bond angle between bridging oxygen atoms around a phosphorus atom | ~100 - 105° |

| ∠ O-P-O (terminal) | Bond angle between the two terminal oxygen atoms | ~115 - 120° |

Note: The values are derived from crystallographic data of hexametaphosphate salts and are typical targets for validation of QM computational results.

Molecular Dynamics Simulations of Metaphosphate Solutions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution, providing insights into their dynamics, solvation, and interactions over time. While specific MD studies on cyclohexaphosphoric acid are not abundant, extensive research on linear polyphosphates in aqueous solutions offers a strong basis for understanding its behavior.

These simulations model the system by treating atoms as classical particles moving under the influence of a force field—a set of parameters and potential functions that describe the intra- and intermolecular interactions. For phosphates, widely used force fields include the Generalized Amber Force Field (GAFF) and the CHARMM force field, which have been specifically parameterized or modified to accurately model the triphosphate moiety of molecules like ATP. byjus.comwikipedia.org Simulations are typically performed using software packages such as GROMACS. byjus.com

MD simulations of polyphosphates in water reveal several key features:

Solvation Shell: The phosphate (B84403) groups are strongly hydrated, forming structured solvation shells. Water molecules orient themselves to form hydrogen bonds with the terminal oxygen atoms of the phosphate groups. First-principles MD simulations have been used to study the structure and dynamics of these solvation shells around phosphate ions. rsc.org

Ion Interactions: In solution, the negatively charged hexametaphosphate anion interacts strongly with counter-ions (e.g., Na⁺, K⁺, Mg²⁺). MD simulations can model the distribution of these ions around the phosphate ring and calculate properties like the radial distribution function to quantify these interactions.

Conformational Dynamics: The P₆O₁₈ ring is not rigid. MD simulations can explore its conformational flexibility, showing how the ring puckers and flexes in response to thermal motion and interactions with the solvent. For linear polyphosphates, simulations have shown a wide range of conformational sampling is possible. wikipedia.org

Computational Modeling of Complexation Reactions

The hexametaphosphate anion is a potent chelating agent, capable of forming stable complexes with a wide variety of metal ions. This property is exploited in numerous industrial applications, including water treatment and mineral processing, where sodium hexametaphosphate (SHMP) is used as a sequestrant and dispersant. wikipedia.orgresearchgate.net

Computational modeling, using both MD and quantum mechanics, is instrumental in elucidating the mechanisms of these complexation reactions.

Binding Modes: DFT and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can identify the preferred binding sites and coordination modes of metal ions with the hexametaphosphate ring. libretexts.org Metal ions typically coordinate to the negatively charged terminal oxygen atoms. Depending on the ion and conditions, binding can be monodentate (coordination to one oxygen) or bidentate (coordination to two oxygens from the same or adjacent phosphate groups). ntnu.no

Interaction Forces: Calculations reveal that the interaction between the hexametaphosphate anion and surfaces or cations is dominated by electrostatic forces and hydrogen bonding. arxiv.org For instance, in its role as a mineral depressant in flotation, SHMP adsorbs onto mineral surfaces via electrostatic attraction and chelation with surface metal ions. researchgate.net

Thermodynamics of Complexation: Computational models can predict the energetics of complex formation. By calculating the change in Gibbs free energy for the binding reaction, the stability of different metal-hexametaphosphate complexes can be compared, providing insights consistent with experimental stability constants.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying the electronic structure and reactivity of medium to large molecules like H₆P₆O₁₈. DFT calculates the electronic energy and properties based on the molecule's electron density.

Electronic Structure Analysis: DFT calculations provide detailed information about the distribution of electrons within the molecule.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the charge distribution across the molecule. Studies on related metaphosphates show that the phosphorus atom carries a significant positive charge, making it susceptible to nucleophilic attack, while the terminal oxygen atoms are negatively charged.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to donate or accept electrons, respectively.

Reactivity Predictions: DFT is used to model chemical reactions and predict reactivity trends.

Reaction Barriers: By mapping the potential energy surface of a reaction, DFT can identify the transition state and calculate the activation energy barrier. For example, DFT studies on the hydrolysis of the metaphosphate monomer (PO₃⁻) have shown that the activation free energy for its conversion to orthophosphate decreases as more water molecules participate in the reaction. This provides a model for the hydrolysis of the P-O-P bonds in the H₆P₆O₁₈ ring.

Chemical Reactivity Descriptors: DFT allows for the calculation of indices such as chemical hardness, electronegativity, and electrophilicity, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors help explain, for instance, why thiometaphosphates are more stable in aqueous solution than their metaphosphate counterparts, attributing the difference to the less positively charged phosphorus atom in the thio-substituted species.

Polymeric and Oligomeric Forms of Metaphosphoric Acid Derivatives

Characterization of Sodium Polymetaphosphate Mixtures

Sodium polymetaphosphate, often referred to by historical names like "sodium hexametaphosphate" or "Graham's salt," is not a single compound but rather a complex mixture of linear polyphosphates with the general formula (NaPO₃)ₙ. drugfuture.comwikipedia.org These mixtures are typically amorphous, glassy solids that are hygroscopic and soluble in water. drugfuture.com The value of 'n' can range significantly, from as low as 2 to over 100, and the properties of the mixture are largely dependent on the average chain length and the distribution of different chain lengths. fao.orgtandfonline.com

Characterization of these mixtures is crucial for understanding their properties and ensuring their suitability for various applications. A variety of analytical techniques are employed to determine the composition and structure of sodium polymetaphosphate mixtures.

Analytical Techniques for Sodium Polymetaphosphate Characterization:

| Technique | Information Obtained | References |

| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the different phosphate (B84403) environments, allowing for the quantification of linear chains, cyclic rings, and branching points. It can also be used to determine the average chain length. | researchgate.netacs.org |

| Ion Chromatography | Separates different polyphosphate oligomers based on their size and charge, enabling the quantification of individual chain lengths present in a mixture. | colby.edu |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Allows for the direct detection and identification of different polyphosphate species in a mixture without the need for prior separation. colby.edu | |

| Size Exclusion Chromatography (SEC) | Separates polymers based on their hydrodynamic volume, providing information about the molecular weight distribution of the polyphosphate chains. mdpi.com | |

| X-ray Diffraction (XRD) | Used to assess the amorphous or crystalline nature of the polymetaphosphate material. colby.edu | |

| Titrimetric and Gravimetric Analysis | Traditional methods used for determining the overall phosphate content and the ratio of sodium to phosphorus. colby.edu |

These techniques reveal that commercial sodium polymetaphosphates are heterogeneous mixtures. For instance, "sodium hexametaphosphate" is a misnomer, as it is primarily composed of longer-chain polyphosphates, with an average chain length typically between 13 and 18 units, and not the cyclic hexamer. fao.org The term "glassy sodium metaphosphate" is a more accurate description of these amorphous polymeric mixtures. drugfuture.com

Mechanisms of Polymerization and Depolymerization in Aqueous Systems

The polymerization of phosphoric acid derivatives to form polyphosphates and the subsequent depolymerization (hydrolysis) of these chains in aqueous solutions are fundamental processes governing their stability and reactivity.

Polymerization: Polyphosphates are formed through condensation reactions of orthophosphoric acid or its derivatives. wikipedia.org This process involves the elimination of water molecules as tetrahedral PO₄ units link together by sharing oxygen atoms. wikipedia.org The initial step is the formation of pyrophosphate from two phosphate units. Further condensation leads to the formation of longer linear chains. wikipedia.org Crosslinking, where a phosphate tetrahedron shares three corners, can also occur under specific conditions, leading to branched structures known as ultraphosphates. acs.orgwikipedia.org However, these branching points are highly susceptible to hydrolysis in aqueous solutions. acs.orgacs.org

Depolymerization (Hydrolysis): In aqueous solutions, polyphosphates undergo hydrolysis, a process where water molecules break the P-O-P phosphoanhydride bonds. ameriwestwater.com This reaction leads to the shortening of the polyphosphate chains and the eventual formation of smaller phosphates, primarily orthophosphate. drugfuture.comameriwestwater.com The rate of hydrolysis is influenced by several factors:

Temperature: Higher temperatures increase the rate of hydrolysis. ameriwestwater.commcgill.ca

pH: The hydrolysis rate is catalyzed by both acidic and basic conditions, with a minimum rate observed around pH 7. ameriwestwater.commcgill.cacdnsciencepub.com

Metal Ions: The presence of multivalent metal ions can catalyze the hydrolysis reaction. ameriwestwater.comresearchgate.net

Chain Length: The stability of polyphosphates generally increases with chain length. Shorter chains like pyrophosphate and tripolyphosphate hydrolyze more rapidly than longer-chain glassy phosphates. ameriwestwater.com

The mechanism of hydrolysis involves a nucleophilic attack of a water molecule on a phosphorus atom in the polyphosphate chain. acs.orgresearchgate.net For linear chains, this can occur at the terminal phosphate groups, releasing orthophosphate, or at an interior phosphate group, leading to chain scission and the formation of two shorter chains. researchgate.netresearchgate.net The hydrolysis of cyclic metaphosphates is generally slower than that of their linear counterparts, but their stability decreases as the ring size increases. researchgate.net For example, tetrametaphosphate first hydrolyzes to the linear tetraphosphate, which then further breaks down into triphosphate and orthophosphate. cdnsciencepub.com

Structural Diversity of Higher Polymeric Metaphosphates

Beyond the common linear chains, metaphosphate derivatives exhibit significant structural diversity, including crystalline high molecular weight polymers and a variety of cyclic structures. wikipedia.org

Crystalline High Molecular Weight Polyphosphates: While many sodium polymetaphosphates are amorphous glasses like Graham's salt, crystalline forms with very long chains also exist. wikipedia.org These include Kurrol's salt and Maddrell's salt, which are represented by the formula [NaPO₃]ₙ[NaPO₃(OH)]₂ where 'n' can be as large as 2000. wikipedia.org These polymers consist of long chains of PO₃⁻ monomers terminated by protonated phosphates. wikipedia.org

Cyclic Metaphosphates (Rings): Cyclic metaphosphates consist of PO₄ tetrahedra linked in a ring structure, with each tetrahedron sharing two oxygen atoms with its neighbors. wikipedia.org The most well-known are trimetaphosphate ((PO₃)₃³⁻) and tetrametaphosphate ((PO₃)₄⁴⁻). wikipedia.orgresearchgate.net However, a complete series of cyclic metaphosphates, from trimetaphosphate up to decametaphosphate, has been synthesized and characterized. researchgate.netacs.org Even larger rings, up to at least dodecametaphosphate, have also been prepared. nih.gov The stability of these rings in aqueous solution tends to decrease as the ring size increases. researchgate.net In solution, polyphosphate chains and rings larger than pentametaphosphate can adopt a helical conformation. researchgate.netacs.org

The structural characteristics of these various polymeric and oligomeric forms are crucial in determining their chemical properties and applications. The ability to form long chains and complex ring structures contributes to their effectiveness as sequestering agents and in other industrial uses. wikipedia.orgwikipedia.org

Examples of Polymeric and Cyclic Metaphosphate Structures:

| Structure Type | General Formula/Name | Key Features | References |

| Linear Amorphous | (NaPO₃)ₙ (Graham's Salt) | Glassy, amorphous mixture of various chain lengths. | drugfuture.comwikipedia.org |

| Linear Crystalline | [NaPO₃]ₙ[NaPO₃(OH)]₂ (Kurrol's and Maddrell's Salt) | Crystalline, high molecular weight polymers with n up to 2000. | wikipedia.org |

| Cyclic | (PO₃)ₙⁿ⁻ | Ring structures of linked PO₄ tetrahedra. Includes trimetaphosphate, tetrametaphosphate, and higher homologues up to decametaphosphate and beyond. | researchgate.netwikipedia.orgwikipedia.orgacs.org |

| Branched (Ultraphosphates) | - | Contain PO₄ tetrahedra sharing three corners. Highly unstable in water. | acs.orgwikipedia.org |

Controlled Synthesis of Specific Chain Lengths and Cyclic Varieties

The synthesis of metaphosphates with specific chain lengths or ring sizes is a significant challenge due to the tendency of phosphate condensation reactions to produce a mixture of polymers. nih.govaminoverse.com However, various methods have been developed to achieve a degree of control over the final product.

Synthesis of Specific Chain Lengths: Achieving monodisperse linear polyphosphates is difficult. Traditional high-temperature condensation methods, such as heating sodium dihydrogen phosphate, typically result in a distribution of chain lengths. researchgate.net The average chain length can be influenced by factors like the duration of heating; longer heating times generally lead to longer chains. aminoverse.com Fractionation techniques, such as serial addition of a solvent like acetone (B3395972) to an aqueous solution of a polyphosphate glass, can be used to separate the mixture into fractions with narrower molecular weight distributions. researchgate.net

More controlled synthetic approaches often involve the use of activating agents and protecting groups, methodologies more common in organic synthesis. For instance, reacting P₂O₅ with trialkyl phosphates can produce polyphosphate esters, which can then be further reacted to create oligomeric structures. google.comepo.org

Synthesis of Specific Cyclic Varieties: The controlled synthesis of specific cyclic metaphosphates has seen more success.

Heating Anhydrous Sodium Trimetaphosphate: Sodium hexametaphosphate can be prepared by heating anhydrous sodium trimetaphosphate. wikipedia.org

Hydrolysis of Ultraphosphates: A method for producing a series of cyclic metaphosphates from trimetaphosphate to decametaphosphate involves the controlled hydrolysis of a mixture of cyclic ultraphosphates. researchgate.netacs.org These ultraphosphates are initially formed by condensing orthophosphoric acid with a carbodiimide. researchgate.netacs.org Subsequent ion-exchange chromatography can then be used to separate the individual cyclic species. researchgate.net

Flux Methods: Larger metaphosphates, up to dodecametaphosphate, can be synthesized using flux methods. nih.gov

Cyclization of Linear Chains: The formation of cyclic phosphazenes (related phosphorus-nitrogen compounds) has been achieved through the controlled cyclization of linear oligomers of a defined length, suggesting similar strategies could be applied to polyphosphates. nih.gov

The development of these synthetic methods is crucial for producing well-defined metaphosphate derivatives, which are essential for studying their structure-property relationships and for developing new applications.

Solution Chemistry and Speciation of Metaphosphoric Acid

Dissolution Behavior in Aqueous and Non-Aqueous Solvents

Metaphosphoric acid, particularly in its polymeric glassy form, exhibits distinct dissolution characteristics that are influenced by the solvent and prevailing conditions. In aqueous solutions, its dissolution is a slow process, especially in cold water. technopharmchem.comacs.org The glassy solid, often referred to as "glacial" phosphoric acid, dissolves very slowly, gradually undergoing hydrolysis upon dissolution. ebm-journal.org The process can be expedited with the application of mild heat and agitation. researchgate.net

In non-aqueous solvents, metaphosphoric acid shows solubility in alcohols. chemicalbook.com Ethanol, for instance, has been suggested as a solvent that may dissolve metaphosphoric acid more readily than water and could potentially offer a more stable solution by slowing the rate of hydrolysis to orthophosphoric acid. researchgate.net The solubility in various solvent types is a critical factor for its application as a reagent in chemical analysis and as a dehydrating agent. chemicalbook.com

Table 1: Solubility of Metaphosphoric Acid in Different Solvents

| Solvent | Solubility Description | Reference |

| Cold Water | Very slowly soluble | technopharmchem.comacs.org |

| Hot Water | Soluble, with accelerated decomposition | ebm-journal.org |

| Alcohol | Soluble | chemicalbook.com |

| Ethanol | Suggested to dissolve quicker than water | researchgate.net |

Hydrolysis-Induced Speciation Changes

Once dissolved in an aqueous medium, metaphosphoric acid (H6P6O18) does not remain as a single species. It undergoes hydrolysis, a chemical breakdown reaction with water, which leads to significant changes in speciation. The ultimate product of this hydrolysis is orthophosphoric acid (H3PO4). technopharmchem.com The process is not instantaneous; rather, it involves a series of steps where the cyclic structure of hexametaphosphate is cleaved.

The degradation of large phosphate (B84403) rings in water proceeds through hydrolysis to form shorter-chain polyphosphates and orthophosphate. scribd.com The hydrolysis pathway can also involve rearrangement to generate smaller, more stable cyclic structures, with trimetaphosphate being a primary degradation product. scribd.com The complete hydrolysis of the cyclic H6P6O18 molecule involves the breaking of P-O-P bonds, leading to a mixture of linear polyphosphates of varying chain lengths, which then continue to hydrolyze until only the monomeric orthophosphate form remains. researchgate.net The rate of this transformation is heavily dependent on environmental factors. ebm-journal.org

The general pathway for the hydrolysis of cyclic metaphosphates can be summarized as:

Cyclic Hexametaphosphate → Intermediate Linear and Smaller Cyclic Polyphosphates (e.g., Trimetaphosphate) → Diphosphate (Pyrophosphate) → Monophosphate (Orthophosphate)

This cascade of reactions means that a solution initially prepared with pure metaphosphoric acid will, over time, become a complex mixture of various phosphoric acid species.

Factors Influencing Solution Stability (e.g., pH, Temperature, Ionic Strength)

The stability of metaphosphoric acid in solution is transient, with several factors significantly influencing the rate of its hydrolysis to orthophosphoric acid.